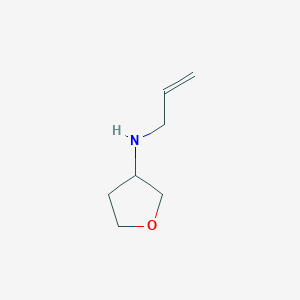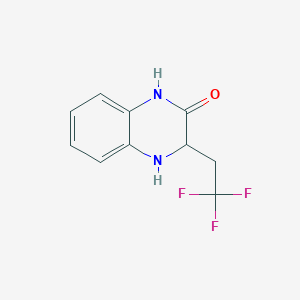
3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one
説明
3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one, also known as T-006, is a chemical compound that has been studied for its potential applications in scientific research. T-006 has been found to have various biochemical and physiological effects, making it a promising candidate for further study.
科学的研究の応用
Chemical Optimization for Selective Inhibition
3-Methyl-1,2,3,4-tetrahydroisoquinolines (3-methyl-THIQs) have been explored for their potential as inhibitors of phenylethanolamine N-methyltransferase (PNMT), a target for therapeutic intervention. Research has shown the selective modulation of these compounds' inhibitory activity through beta-fluorination, demonstrating a balancing act between steric and electrostatic factors for optimal selectivity and potency. Specifically, the study found that while 3-trifluoromethyl-THIQs lost potency at PNMT, modifications to reduce the fluorination led to compounds with enhanced selectivity and maintained inhibitory potential, showcasing the nuanced application of fluoroalkyl groups in drug design (Grunewald et al., 2006).
Advancements in Synthetic Chemistry
The development of methods for synthesizing quinoxaline derivatives highlights the versatility and importance of 3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one in synthetic organic chemistry. For instance, a novel method allows for the transition-metal-free direct C-H arylation of quinoxalin-2(1H)-ones under mild conditions, expanding the toolkit for constructing quinoxaline frameworks with potential pharmacological applications (Yin & Zhang, 2017). Furthermore, research on regio- and diastereoselective reactions involving tetrahydroquinoline derivatives in the presence of trifluoromethyl groups has contributed to the synthesis of complex molecules with high purity and yield, demonstrating the compound's role in enabling precise chemical transformations (Li et al., 2010).
Chemical Reactivity and Modification
Studies on the alkylation of 3-trifluoromethyl-1,2-dihydroquinoxalin-2-one reveal insights into the ambident nucleophilic character of this compound, highlighting the influence of different alkylating agents on the chemoselectivity of reactions. Such research underscores the intricate reactivity patterns of trifluoromethylated quinoxalines, providing a foundation for designing novel compounds with tailored properties (Ivanova et al., 2018).
Applications in Material Science
The trifluoromethyl group's introduction into polymers and materials, as evidenced by the synthesis of epoxy resins containing trifluoromethyl side chains, illustrates the broader applications of 3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one derivatives. These materials exhibit remarkable properties, such as high thermal stability and hydrophobicity, pointing to the potential for creating advanced materials with specific performance characteristics (Liu et al., 2012).
特性
IUPAC Name |
3-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c11-10(12,13)5-8-9(16)15-7-4-2-1-3-6(7)14-8/h1-4,8,14H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWAESOVSXOSPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




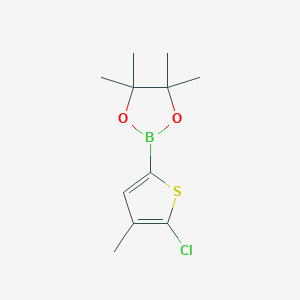
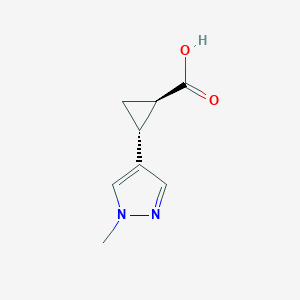

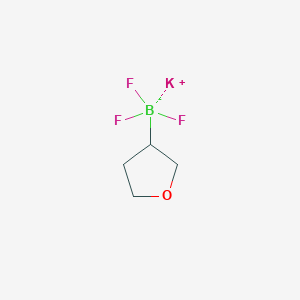
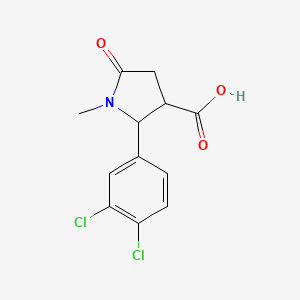
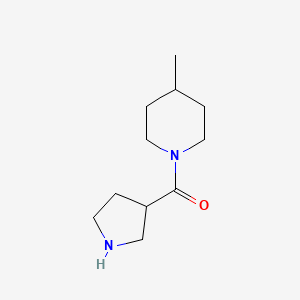
![[3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1454511.png)
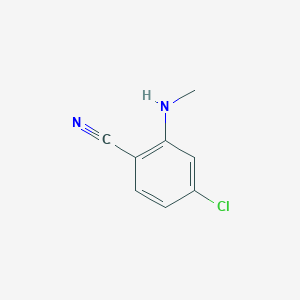

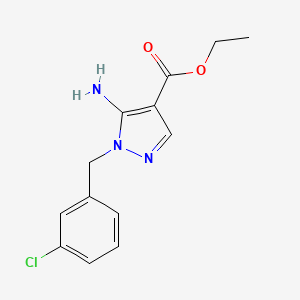
![3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile](/img/structure/B1454519.png)
